molecular formula C7H7NOS B7845386 3-hydroxy-3-(thiophen-2-yl)propanenitrile

3-hydroxy-3-(thiophen-2-yl)propanenitrile

Cat. No. B7845386
M. Wt: 153.20 g/mol
InChI Key: QRYPRIQTWTYTGD-UHFFFAOYSA-N
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Patent
US07045341B2

Procedure details

Enzymatic Transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile (1): To a solution of 3-hydroxy-3-(2-thienyl) propanenitrile (1) (5 mmol) dissolved in diisopropyl ether (100 mL), Pseudomonas cepacia lipase immobilized on diatomite (PS-D) (500 mg) and vinyl acetate (25 mmol) were added successively and incubated at 25° C. in an orbital shaker. After 50% completion of the reaction (14 h) as indicated by HPLC, the reaction mixture was filtered and solvent was evaporated under reduced pressure. The residue was subjected to column chromatography to separate the acetate formed and the unreacted alcohol. The optical purity of these compounds were determined by HPLC. (S)-3-hydroxy-3-(2-thienyl) propanenitrile (S-1) 42% yield, ee>99%; [α]30D=−33.5 (c 1, CHCl3); IR (Neat) 3475, 3075, 2878, 2251, 1105, 698 cm−1; 1H NMR (200 MHz, CDCl3) δ 2.82 (dd, 2H, J=3.0 Hz, J=6.6 Hz), 3.0 (s, 1H) 5.25 (t, 1H, J=5.5 Hz), 6.98 (t, 1H, J=4.9 Hz), 7.05 (d, 1H, J=3.7 Hz), 7.28 (d, 1H, J=4.9 Hz); 13C NMR (75 MHz) δ 28.1, 66.0, 117.0, 124.6, 125.6, 127.0, 144.4; Mass (EI) 153 127, 113, 85.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][C:4]#[N:5].C(OC=C)(=O)C>C(OC(C)C)(C)C>[OH:1][C@H:2]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][C:4]#[N:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC#N)C=1SC=CC1
Name
Quantity
5 mmol
Type
reactant
Smiles
OC(CC#N)C=1SC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
25 mmol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added successively
CUSTOM
Type
CUSTOM
Details
incubated at 25° C. in an orbital shaker
CUSTOM
Type
CUSTOM
Details
After 50% completion of the reaction (14 h)
Duration
14 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to separate the acetate
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
O[C@@H](CC#N)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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